molecular formula C19H36O2 B1233719 16-Octadecenoic acid, methyl ester

16-Octadecenoic acid, methyl ester

Cat. No. B1233719
M. Wt: 296.5 g/mol
InChI Key: NJOFCKBMWIDUGP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-16-octadecenoic acid methyl ester is a fatty acid methyl ester obtained by formal condensation of the carboxy group of (16E)-octadec-16-enoic acid with methanol.

Scientific Research Applications

Industrial Applications

16-Octadecenoic acid, methyl ester, and its derivatives have significant industrial relevance, particularly in the field of green chemistry. It has been used in the metathesis of fatty acids to develop a range of organic intermediates for lubricants, plasticizers, cosmetics, and grease applications. Notably, the metathesis of 9,12-Octadecenoic acid methyl ester employing Grubb’s second-generation catalyst has yielded industrially important platform chemicals like 6-pentadecene and cyclic hydrocarbon cyclodecacyclododecene, alongside mono-esters with potential as synthetic organic intermediates (Vyshnavi et al., 2015).

Analytical and Separation Techniques

The compound is also critical in analytical chemistry, particularly in the separation and identification of complex mixtures. For instance, comprehensive two-dimensional gas chromatography (GCxGC) and silver ion high-performance liquid chromatography interfaced to atmospheric pressure photoionization (APPI) mass spectrometry have been employed for optimized separations of positional and geometrical octadecenoic fatty acid isomers. This methodology has been applied to the analysis of octadecenoic acid in milk and beef fat, showcasing its versatility in food chemistry and analysis (Villegas et al., 2010).

Biofuel Production

Significantly, 16-Octadecenoic acid, methyl ester, plays a role in biofuel production. Research has investigated the effects of varying the content of this compound in biofuel on the performance and emission of compression ignition engines. The findings provide insights into the potential of this compound in enhancing biofuel properties, which is crucial for the development of sustainable energy sources (Dinesha et al., 2018).

Chemical Synthesis and Biochemistry

The compound is also instrumental in the field of chemical synthesis and biochemistry. It has been used in the direct methylation of fatty amides to fatty acid methyl esters in feed and digesta samples, a process crucial for the analysis of total fatty acids in biological samples (Jenkins et al., 2001). Additionally, methyl esters derived from avocado seeds, including 16-Octadecenoic acid, methyl ester, have been studied for their potential in various applications, highlighting the compound's importance in natural product chemistry (Sumarni et al., 2020).

properties

Product Name

16-Octadecenoic acid, methyl ester

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl (E)-octadec-16-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-4H,5-18H2,1-2H3/b4-3+

InChI Key

NJOFCKBMWIDUGP-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CCCCCCCCCCCCCCC(=O)OC

SMILES

CC=CCCCCCCCCCCCCCCC(=O)OC

Canonical SMILES

CC=CCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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